2,5-Dichlorophenethylamine
CAS No.: 56133-86-9
Cat. No.: VC2824502
Molecular Formula: C8H9Cl2N
Molecular Weight: 190.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56133-86-9 |
---|---|
Molecular Formula | C8H9Cl2N |
Molecular Weight | 190.07 g/mol |
IUPAC Name | 2-(2,5-dichlorophenyl)ethanamine |
Standard InChI | InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 |
Standard InChI Key | KSKAHYBZLQUACF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)CCN)Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)CCN)Cl |
Introduction
Chemical Identity and Structural Properties
2,5-Dichlorophenethylamine is an organic compound belonging to the phenethylamine class, characterized by a phenyl ring with two chlorine atoms at positions 2 and 5, connected to an ethylamine moiety. This specific arrangement of substituents distinguishes it from other phenethylamine derivatives and contributes to its unique physicochemical properties.
Basic Identification Information
The compound is formally identified through several parameters as outlined in Table 1:
Parameter | Information |
---|---|
CAS Registry Number | 56133-86-9 |
IUPAC Name | 2-(2,5-dichlorophenyl)ethanamine |
Molecular Formula | C₈H₉Cl₂N |
Molecular Weight | 190.07 g/mol |
InChI | InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 |
InChIKey | KSKAHYBZLQUACF-UHFFFAOYSA-N |
Canonical SMILES | ClC1=CC=C(Cl)C(=C1)CCN |
Table 1: Identification parameters of 2,5-Dichlorophenethylamine
Physical and Chemical Properties
The physical and chemical properties of 2,5-Dichlorophenethylamine provide critical information for handling, storage, and application in research settings. These properties are summarized in Table 2:
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Appearance | Pale-yellow to Yellow-brown liquid |
Boiling Point | 132-134°C @ 10 Torr |
Density | 1.3 g/cm³ |
Refractive Index | 1.56 |
Recommended Storage | Cool, dry place (2-8°C) |
Table 2: Physical and chemical properties of 2,5-Dichlorophenethylamine
The compound exhibits properties typical of substituted phenethylamines, with the chlorine substituents affecting its solubility profile, making it soluble in many organic solvents but poorly soluble in water. The chlorine atoms also influence the electronic distribution within the molecule, potentially affecting its reactivity in chemical reactions and biological systems.
Structural Relationship to Other Phenethylamines
2,5-Dichlorophenethylamine belongs to the broader class of substituted phenethylamines, a significant group of compounds with diverse biological activities. The structural relationship between this compound and the broader phenethylamine family provides context for understanding its potential functions and applications.
Phenethylamine Classification
Phenethylamines are characterized by a phenyl ring joined to an amino group via a two-carbon sidechain. Various substitutions on this basic structure result in compounds with diverse pharmacological properties . The general phenethylamine structure serves as a molecular scaffold for numerous biologically active compounds, including neurotransmitters, hormones, stimulants, and psychoactive substances .
Comparative Structure Analysis
The 2,5-dichloro substitution pattern distinguishes this compound from other phenethylamine derivatives. While some phenethylamines, particularly those with methoxy substitutions (such as the 2C series), have documented psychoactive properties, the specific pharmacological profile of 2,5-Dichlorophenethylamine is less extensively characterized in the available literature .
Biological Activity and Pharmacological Properties
Relationship to Bioactive Phenethylamines
Phenethylamines as a class include many compounds with significant biological activity. The parent compound, phenethylamine (PEA), acts as a central nervous system stimulant in humans, regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Analytical Methods and Identification
Analytical methods for the identification and characterization of 2,5-Dichlorophenethylamine typically employ standard techniques used for similar organic compounds.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of phenethylamine derivatives, providing quantitative determination of purity and detection of potential impurities. These methods are particularly valuable for quality control in research-grade materials.
Spectroscopic Analysis
Spectroscopic techniques useful for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
Comparative Analysis with Related Compounds
2,5-Dichloro-1,4-phenylenediamine vs. 2,5-Dichlorophenethylamine
It's important to distinguish 2,5-Dichlorophenethylamine (C₈H₉Cl₂N) from 2,5-Dichloro-1,4-phenylenediamine (C₆H₆Cl₂N₂), as these compounds have distinct structures and properties despite their similarly named substituents:
Parameter | 2,5-Dichloro-1,4-phenylenediamine | 2,5-Dichlorophenethylamine |
---|---|---|
Molecular Formula | C₆H₆Cl₂N₂ | C₈H₉Cl₂N |
Molecular Weight | 177.03 g/mol | 190.07 g/mol |
Structure | 1,4-diamino-2,5-dichlorobenzene | 2-(2,5-dichlorophenyl)ethanamine |
Physical State | Crystal/solid | Liquid |
Melting Point | 166°C | Not specified |
CAS Number | 20103-09-7 | 56133-86-9 |
Table 3: Comparison of 2,5-Dichloro-1,4-phenylenediamine and 2,5-Dichlorophenethylamine
Relationship to Other Halogenated Phenethylamines
Within the broader context of halogenated phenethylamines, various substitution patterns yield compounds with different properties and potential applications. The 2,4-Dichlorophenethylamine isomer, for example, has been studied for its effects on enzyme systems such as PfDHFR and MAO.
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